

An In-depth Technical Guide to Butyric Anhydride: Molar Mass and Density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyric anhydride*

Cat. No.: B046445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of **butyric anhydride**, specifically its molar mass and density. It includes detailed experimental protocols for the determination of these properties and a visualization of its hydrolysis and subsequent potential biological interaction.

Quantitative Data Summary

The molar mass and density of **butyric anhydride** are crucial parameters for its application in research and drug development. A summary of these properties is presented in the table below for easy reference.

Property	Value	Conditions
Molar Mass	158.19 g/mol	
Density	0.967 g/mL	at 25 °C
	0.9668 g/mL	at 20 °C/4 °C

Data sourced from multiple chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Accurate determination of the molar mass and density of liquid compounds like **butyric anhydride** is fundamental in a laboratory setting. Below are detailed methodologies for these key experiments.

Determination of Molar Mass of a Volatile Liquid (Dumas Method)

This method is suitable for volatile liquids like **butyric anhydride** and relies on the ideal gas law.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To determine the molar mass of a volatile liquid by measuring the mass of its vapor at a known volume, temperature, and pressure.

Materials:

- A clean, dry Erlenmeyer flask (e.g., 125 mL)
- A small square of aluminum foil
- A pin
- A rubber band or wire
- A large beaker (e.g., 600 mL)
- A hot plate
- A thermometer
- A barometer
- An analytical balance
- The volatile liquid sample (**butyric anhydride**)

Procedure:

- Weigh the clean, dry Erlenmeyer flask, the aluminum foil square, and the rubber band together on an analytical balance. Record this mass.
- Add approximately 2-3 mL of the liquid **butyric anhydride** to the flask.
- Cover the mouth of the flask with the aluminum foil square and secure it tightly with the rubber band.
- Use a pin to pierce a small hole in the center of the aluminum foil. This will allow excess vapor to escape.
- Fill the large beaker with water to a level that will immerse most of the flask and place it on the hot plate.
- Submerge the flask in the water bath, ensuring that the top of the flask is above the water level.
- Heat the water bath to boiling. The **butyric anhydride** will begin to vaporize and fill the flask, expelling the air.
- Continue heating until all the liquid in the flask has vaporized. This can be observed by the disappearance of all liquid droplets.
- Once all the liquid has vaporized, record the temperature of the boiling water. This will be the temperature of the **butyric anhydride** vapor.
- Using tongs, carefully remove the flask from the water bath and allow it to cool to room temperature. As it cools, the vapor will condense back into a liquid.
- Thoroughly dry the outside of the flask and weigh the flask, foil, rubber band, and the condensed **butyric anhydride**. Record this mass.
- Determine the volume of the flask by filling it completely with water and then measuring the volume of the water using a graduated cylinder.
- Record the atmospheric pressure from a barometer.

Calculations:

- Calculate the mass of the vaporized **butyric anhydride** by subtracting the initial mass of the empty flask assembly from the final mass of the flask assembly with the condensed liquid.
- Convert the temperature from Celsius to Kelvin.
- Convert the atmospheric pressure to atmospheres (if necessary).
- Use the ideal gas law, $PV = nRT$, to calculate the number of moles (n) of the vapor.
- Calculate the molar mass by dividing the mass of the vapor by the number of moles.

Determination of Density of a Liquid

This protocol outlines the straightforward procedure for determining the density of a liquid such as **butyric anhydride**.^{[7][8][9]}

Objective: To determine the density of **butyric anhydride** by measuring the mass of a known volume.

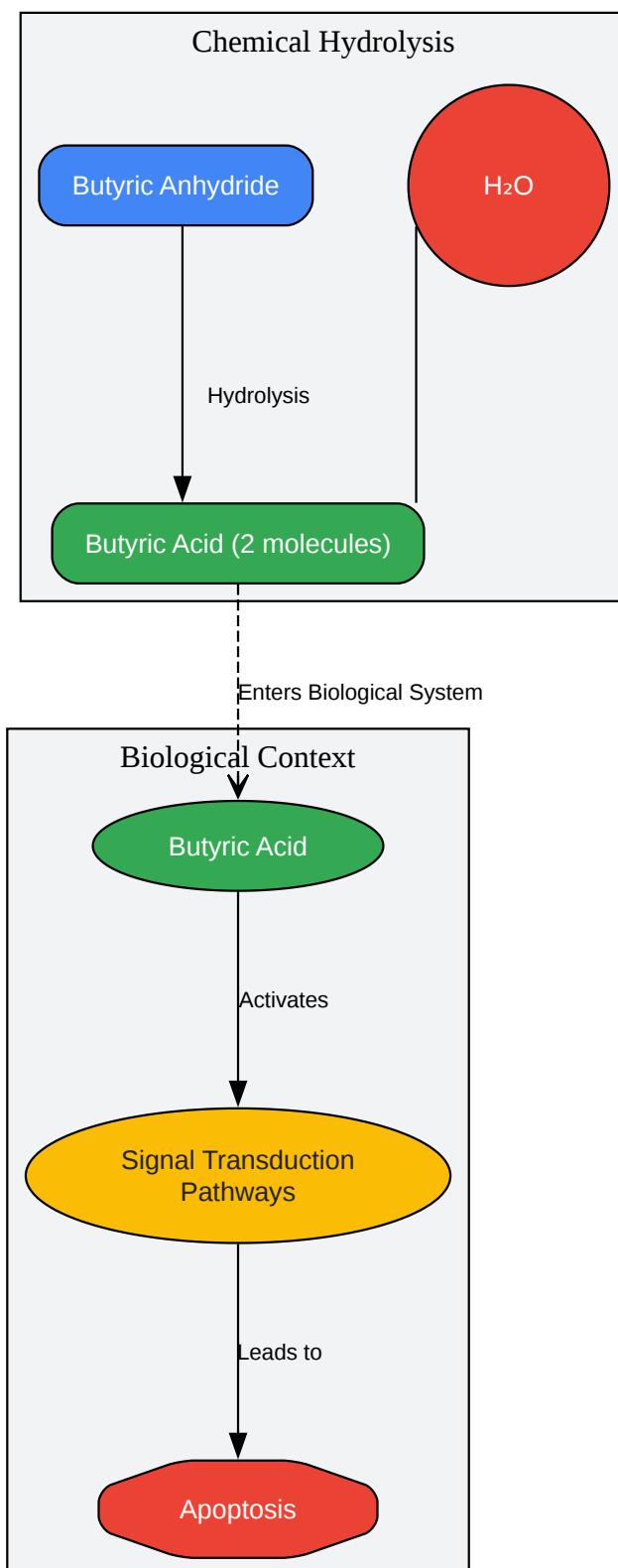
Materials:

- A volumetric flask or a pycnometer (density bottle) for high precision, or a graduated cylinder for a less precise measurement.
- An analytical balance.
- The liquid sample (**butyric anhydride**).
- A pipette.

Procedure using a Pycnometer:

- Ensure the pycnometer is clean and dry. Weigh the empty pycnometer with its stopper and record the mass.
- Fill the pycnometer with distilled water to a calibrated mark and weigh it again. This allows for the precise determination of the pycnometer's volume.
- Empty and thoroughly dry the pycnometer.

- Fill the pycnometer with **butyric anhydride** to the same calibrated mark.
- Weigh the pycnometer with the **butyric anhydride**.
- Record the temperature at which the measurements are taken.


Calculations:

- Calculate the mass of the water by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with water.
- Calculate the volume of the pycnometer using the known density of water at the recorded temperature.
- Calculate the mass of the **butyric anhydride** by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with **butyric anhydride**.
- Calculate the density of the **butyric anhydride** by dividing its mass by the volume of the pycnometer.

Chemical and Biological Context

Butyric anhydride is a reactive chemical intermediate. In the presence of water, it readily hydrolyzes to form two molecules of butyric acid.^[10] Butyric acid is a short-chain fatty acid that is known to have various biological effects, including the ability to influence cellular processes and signaling pathways. For instance, butyric acid can sensitize cells to apoptosis through the activation of multiple signal transduction pathways.^[11]

The following diagram illustrates the hydrolysis of **butyric anhydride** and a simplified representation of a potential subsequent biological interaction of the resulting butyric acid.

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **butyric anhydride** and subsequent biological action of butyric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of Butyric Anhydride Using Single Reactive Distillation Column with Internal Material Circulation [mdpi.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wjec.co.uk [wjec.co.uk]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. BUTYRIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Butyric Anhydride: Molar Mass and Density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046445#butyric-anhydride-molar-mass-and-density-calculations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com